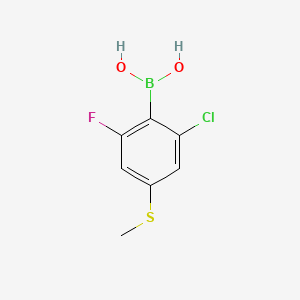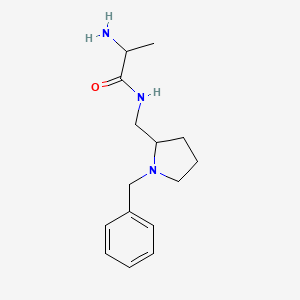
6-(2-Ethylphenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethylphenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amine group at the 3-position and an ethylphenyl group at the 6-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylphenyl)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with 2-ethylphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Ethylphenyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(2-Ethylphenyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 6-(2-Ethylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 6-(2-Ethylphenyl)pyridin-3-amine.
2-Ethylphenylboronic acid: Another precursor used in the Suzuki-Miyaura cross-coupling reaction.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylphenyl group and an amine group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6-(2-ethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h3-9H,2,14H2,1H3 |
InChI-Schlüssel |
YWLMDCYSKUZMTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)






![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)

